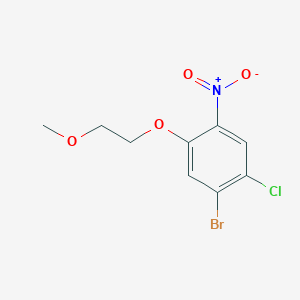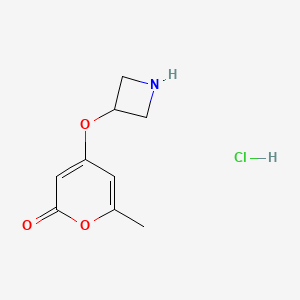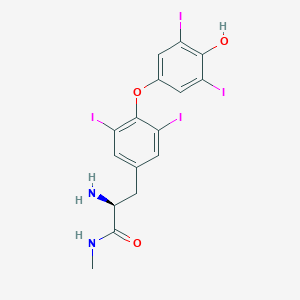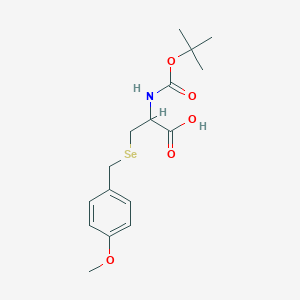![molecular formula C11H11BrN2O B1379901 4-bromo-1-isopropyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde CAS No. 1350760-46-1](/img/structure/B1379901.png)
4-bromo-1-isopropyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde
Vue d'ensemble
Description
“4-bromo-1-isopropyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde” is a chemical compound that belongs to the class of pyrrolopyridines . Pyrrolopyridines are important structural motifs found in numerous bioactive molecules . They are known for their diverse functional groups and are often used in the synthesis of various bio-relevant compounds .
Synthesis Analysis
The synthesis of pyrrolopyridines often involves a ring cleavage methodology reaction . This method allows for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans . This methodology has been shown to be robust, with numerous 5-aminoaryl pyridines and 5-phenol pyridines synthesized .Applications De Recherche Scientifique
Precursor in Organic Synthesis 4-bromo-1-isopropyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde is used in various organic synthesis processes. For instance, it serves as a starting material in the preparation of dibromo-dihydroindol-2-ones and indole-2,3-diones, which are key intermediates in the synthesis of several organic compounds (Parrick, Yahya, Ijaz, & Yizun, 1989).
Catalysis and Chemical Reactions This compound is involved in palladium-catalyzed cyclization reactions with carbon monoxide and carboxylic acids. These reactions produce oxo-dihydrofuro[3,4-c]pyridines, which are significant for developing various chemical entities (Cho & Kim, 2008).
Synthesis of Antibacterial Agents It has been used in the synthesis of pyrrolopyridine analogs, like 4,7-dihydro-4-oxo-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acids, demonstrating antibacterial activity in vitro. These compounds are derived from ethyl 5-methyl-2-aminopyrrole-3-carboxylate (Toja, Kettenring, Goldstein, & Tarzia, 1986).
Development of Heterocyclic Compounds It's instrumental in the synthesis of Pyrazolo[3,4-d]pyrrolo[2,3-b]pyridine derivatives, crucial in the development of various heterocyclic compounds, which are useful in medicinal chemistry (El-Nabi, 2004).
Foundation for Scaffold Development This compound aids in the synthesis of bromo-pyridine carbaldehyde scaffolds, serving as a foundation for developing various molecular structures used in advanced research and pharmaceuticals (Mandal, Augustine, Quattropani, & Bombrun, 2005).
Propriétés
IUPAC Name |
4-bromo-1-propan-2-ylpyrrolo[2,3-b]pyridine-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrN2O/c1-7(2)14-5-8(6-15)10-9(12)3-4-13-11(10)14/h3-7H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPPMNKQXQIEREU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=C(C2=C(C=CN=C21)Br)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101158839 | |
| Record name | 4-Bromo-1-(1-methylethyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101158839 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-1-isopropyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde | |
CAS RN |
1350760-46-1 | |
| Record name | 4-Bromo-1-(1-methylethyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1350760-46-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Bromo-1-(1-methylethyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101158839 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(3E)-4-[2-Bromo-6-(trifluoromethoxy)phenyl]but-3-en-2-one](/img/structure/B1379821.png)

![2-(Tert-butoxycarbonyl)-2-azabicyclo[4.1.0]heptane-7-carboxylic acid](/img/structure/B1379825.png)



![2-[2-(4-Ethyl-1-piperazinyl)ethoxy]benzaldehyde hydrochloride](/img/structure/B1379830.png)


![4-(8-Azabicyclo[3.2.1]octan-3-yl)piperazin-2-one dihydrochloride](/img/structure/B1379837.png)


![4-[(4-Bromo-2-methoxyphenyl)carbonyl]morpholine](/img/structure/B1379841.png)